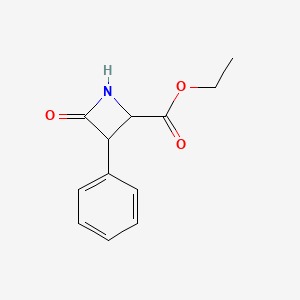
1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of an iodine atom at the 5th position, a fluorophenyl group at the 1st position, and a carboxylic acid group at the 4th position of the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom at the 1st position of the pyrazole ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Carboxylation: The carboxylic acid group can be introduced by carboxylation of the corresponding pyrazole derivative using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
化学反应分析
Types of Reactions
1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Coupling reactions: The fluorophenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine and fluorophenyl groups can enhance its binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
5-bromo-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
5-iodo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with the fluorophenyl group at a different position.
Uniqueness
The uniqueness of 1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid lies in the combination of the iodine and fluorophenyl groups, which can impart distinct chemical and biological properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s activity and selectivity in various applications.
属性
分子式 |
C10H6FIN2O2 |
|---|---|
分子量 |
332.07 g/mol |
IUPAC 名称 |
1-(3-fluorophenyl)-5-iodopyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6FIN2O2/c11-6-2-1-3-7(4-6)14-9(12)8(5-13-14)10(15)16/h1-5H,(H,15,16) |
InChI 键 |
NYRQDFPTYLFPKH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)N2C(=C(C=N2)C(=O)O)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2(3H)-Benzothiazolimine, 3-[3-(methylthio)propyl]-6-(trifluoromethoxy)-](/img/structure/B8585813.png)





![1-[4-(5-Cyanopyridin-2-yl)phenyl]cyclopropanecarbohydrazide](/img/structure/B8585857.png)





![6-[1,2,3]Triazol-1-yl-pyridin-2-ylamine](/img/structure/B8585917.png)

